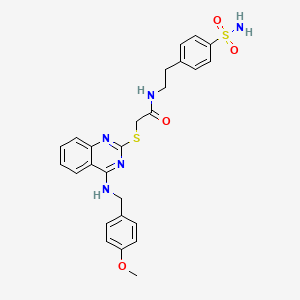

2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide

Description

This compound features a quinazolin-2-yl core substituted with a 4-methoxybenzylamino group at position 4 and a thioether linkage to an acetamide moiety. The acetamide is further functionalized with a 4-sulfamoylphenethyl group.

Properties

IUPAC Name |

2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O4S2/c1-35-20-10-6-19(7-11-20)16-29-25-22-4-2-3-5-23(22)30-26(31-25)36-17-24(32)28-15-14-18-8-12-21(13-9-18)37(27,33)34/h2-13H,14-17H2,1H3,(H,28,32)(H2,27,33,34)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLNJYPMVXIDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a complex compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the quinazoline core and the introduction of various functional groups. The general synthetic route includes:

- Formation of Quinazoline Core : This is often achieved through cyclization reactions involving anthranilic acid derivatives.

- Introduction of Functional Groups : The methoxybenzyl and sulfamoyl groups are introduced via nucleophilic substitution reactions.

The structural representation can be summarized as follows:

Anticancer Properties

Research indicates that compounds with similar quinazoline structures exhibit significant anticancer activity. For instance, a study evaluated a series of 2-substituted quinazolines against various cancer cell lines, demonstrating that certain derivatives inhibited cell proliferation effectively. The anti-proliferative activity was measured using the MTT assay, with results indicating low micromolar IC50 values against cell lines such as LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 17 | LN-229 (Glioblastoma) | 5.2 | Tyrosine kinase inhibition |

| Compound 21 | HCT-116 (Colorectal) | 3.8 | Induction of apoptosis |

| Compound 25 | NCI-H460 (Lung) | 6.1 | Disruption of tubulin polymerization |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Quinazolines are known to inhibit key signaling pathways involved in cancer progression by targeting tyrosine kinases, which play a crucial role in cell growth and differentiation . Additionally, these compounds can induce apoptosis in cancer cells, a critical mechanism for tumor suppression.

Case Studies

-

Study on Quinazoline Derivatives :

A comprehensive evaluation was conducted on several quinazoline derivatives, revealing that those with phenyl substitutions exhibited enhanced cytotoxicity against chronic myeloid leukemia cell lines . -

Evaluation of Kinase Inhibition :

In another study, the synthesized quinazoline compounds were screened against a panel of kinases using Differential Scanning Fluorimetry (DSF). Notably, certain compounds displayed significant binding affinities to multiple kinases, indicating their potential as targeted therapies .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Quinazolines are known for their diverse biological activities, making them valuable in medicinal chemistry. The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 4-methoxybenzylamine and 4-sulfamoylphenethyl acetamide.

- Reagents : Common reagents include potassium carbonate as a base and solvents such as dimethylformamide or acetonitrile.

- Reaction Conditions : The reaction usually requires refluxing to ensure complete conversion of the starting materials.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies indicate that compounds similar to 2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide exhibit potent anticancer activities:

- EGFR/VEGFR Inhibition : Research has shown that quinazoline derivatives can inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in cancer cell proliferation and angiogenesis. For instance, a study demonstrated that certain thioquinazolinones displayed significant inhibitory activity against these receptors, with IC50 values comparable to established drugs like sorafenib .

- Cell Cycle Arrest and Apoptosis Induction : Compounds similar to this quinazoline derivative have been shown to induce apoptosis in cancer cell lines, halting the cell cycle at the G1 phase. For example, a potent analogue induced over 46% apoptosis in HCT-116 cells compared to only 2% in untreated controls .

Other Pharmacological Activities

In addition to anticancer effects, quinazoline derivatives have been investigated for other therapeutic applications:

- Antimicrobial Activity : Some studies have reported that derivatives exhibit antimicrobial properties against various bacterial strains and fungi. This suggests potential applications in treating infections caused by resistant pathogens .

- Acetylcholinesterase Inhibition : Compounds containing similar structural motifs have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities of Similar Compounds

Case Studies

- Dual Targeting Strategy : A study focused on dual-targeting compounds that inhibit both EGFR and VEGFR pathways showed that quinazoline derivatives could effectively reduce tumor growth in vitro and in vivo models . This highlights the potential of designing multi-targeted therapies using compounds like 2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide .

- Molecular Docking Studies : Computational studies using molecular docking have elucidated binding interactions of similar compounds with their targets, providing insights into their mechanism of action and aiding in further drug design efforts .

Comparison with Similar Compounds

Key Findings from Structure-Activity Relationships (SAR)

Substituent Effects on CA Inhibition :

- The presence of a 4-sulfamoylphenethyl group is critical for CA inhibition, as seen in compound 12 (hCA I: 548.6 nM) . Replacing the phenethyl with a benzyl group (compound 18 ) drastically reduces activity (hCA I: 2048 nM), indicating steric and electronic preferences at the binding site.

- Electron-withdrawing groups (e.g., fluorine on phenyl) enhance CA inhibition compared to electron-donating groups, as observed in fluorophenyl vs. methoxybenzyl analogs .

Anti-Inflammatory Activity: In quinazoline-acetamide hybrids, alkylamino substituents (e.g., ethylamino) improve anti-inflammatory efficacy. Compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperformed Diclofenac in preclinical models .

Impact of Thioether Linkage :

- The thioether bridge between quinazoline and acetamide enhances metabolic stability and target engagement, as evidenced by multiple analogs with sub-micromolar CA inhibition .

Role of Methoxy Groups: The 4-methoxybenzyl substituent in the target compound may confer selectivity toward specific CA isoforms or anti-inflammatory pathways, though direct data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.